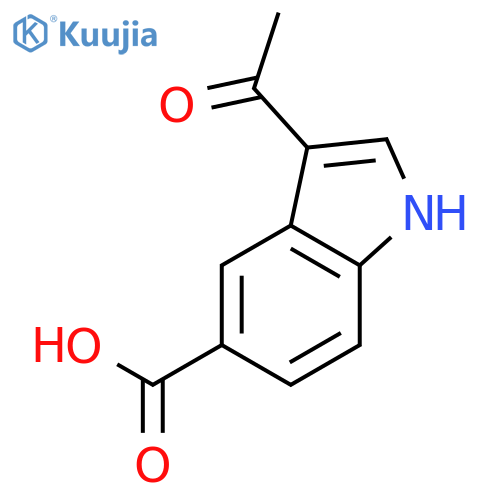

Cas no 444991-59-7 (3-acetyl-1H-indole-5-carboxylic acid)

3-acetyl-1H-indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-acetyl-1H-indole-5-carboxylic acid

- 3-acetyl-1H-indole-5-carboxylicacid

- SCHEMBL3929500

- 3-ethanoyl-1H-indole-5-carboxylic acid

- MEYLFQCWVDJSQU-UHFFFAOYSA-N

- DB-365906

- DTXSID10468531

- AKOS015965820

- EN300-238272

- CS-0272102

- 3-Acetylindole-5-carboxylic acid

- F2190-0694

- 444991-59-7

-

- MDL: MFCD09032014

- インチ: InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15)

- InChIKey: MEYLFQCWVDJSQU-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 203.058243149Da

- どういたいしつりょう: 203.058243149Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 478.9±25.0 °C at 760 mmHg

- フラッシュポイント: 243.4±23.2 °C

- じょうきあつ: 0.0±1.3 mmHg at 25°C

3-acetyl-1H-indole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-acetyl-1H-indole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-238272-10.0g |

3-acetyl-1H-indole-5-carboxylic acid |

444991-59-7 | 95% | 10.0g |

$3376.0 | 2024-06-19 | |

| Life Chemicals | F2190-0694-5g |

3-Acetyl-1H-indole-5-carboxylic acid |

444991-59-7 | 95%+ | 5g |

$1119.0 | 2023-09-06 | |

| eNovation Chemicals LLC | K05131-1g |

3-acetyl-1H-indole-5-carboxylic acid |

444991-59-7 | >95% | 1g |

$275 | 2024-06-05 | |

| Enamine | EN300-238272-0.05g |

3-acetyl-1H-indole-5-carboxylic acid |

444991-59-7 | 95% | 0.05g |

$660.0 | 2024-06-19 | |

| TRC | A224486-100mg |

3-Acetyl-1H-indole-5-carboxylic Acid |

444991-59-7 | 100mg |

$ 95.00 | 2022-06-08 | ||

| TRC | A224486-1g |

3-Acetyl-1H-indole-5-carboxylic Acid |

444991-59-7 | 1g |

$ 550.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342772-500mg |

3-Acetyl-1h-indole-5-carboxylic acid |

444991-59-7 | 95% | 500mg |

¥17609.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342772-1g |

3-Acetyl-1h-indole-5-carboxylic acid |

444991-59-7 | 95% | 1g |

¥19623.00 | 2024-05-13 | |

| eNovation Chemicals LLC | K05131-5g |

3-acetyl-1H-indole-5-carboxylic acid |

444991-59-7 | >95% | 5g |

$850 | 2025-02-20 | |

| Enamine | EN300-238272-0.1g |

3-acetyl-1H-indole-5-carboxylic acid |

444991-59-7 | 95% | 0.1g |

$691.0 | 2024-06-19 |

3-acetyl-1H-indole-5-carboxylic acid 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

3-acetyl-1H-indole-5-carboxylic acidに関する追加情報

Introduction to 3-acetyl-1H-indole-5-carboxylic acid (CAS No. 444991-59-7)

3-acetyl-1H-indole-5-carboxylic acid is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its molecular formula and unique structural properties. This compound, identified by the CAS number 444991-59-7, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of both acetyl and carboxylic acid functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The structural framework of 3-acetyl-1H-indole-5-carboxylic acid consists of an indole core, which is a well-known scaffold in medicinal chemistry. Indole derivatives are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an acetyl group at the 3-position and a carboxylic acid group at the 5-position enhances its reactivity and functionality, making it a promising candidate for further chemical modifications.

In recent years, there has been a growing interest in indole derivatives as pharmacophores due to their favorable pharmacokinetic properties and low toxicity. Researchers have been exploring various modifications of the indole core to develop novel therapeutic agents. The compound 3-acetyl-1H-indole-5-carboxylic acid (CAS No. 444991-59-7) has emerged as a key intermediate in these efforts, facilitating the synthesis of more complex indole-based molecules with enhanced biological activity.

One of the most compelling aspects of 3-acetyl-1H-indole-5-carboxylic acid is its role in the development of inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. Additionally, modifications of the indole core have led to compounds with potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's.

The synthesis of 3-acetyl-1H-indole-5-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors like indole. The acetylation at the 3-position can be achieved using acetic anhydride or acetyl chloride, while the carboxylation at the 5-position can be performed through oxidation or carboxylation reactions. These synthetic routes highlight the compound's importance as a building block in organic synthesis.

Recent advancements in computational chemistry have also contributed to the understanding of 3-acetyl-1H-indole-5-carboxylic acid's reactivity and potential applications. Molecular modeling studies have helped predict how different substituents on the indole core can influence biological activity, guiding researchers in designing more effective drug candidates. These computational approaches complement traditional experimental methods, providing a more comprehensive understanding of the compound's properties.

In clinical research, 3-acetyl-1H-indole-5-carboxylic acid (CAS No. 444991-59-7) has been investigated for its potential therapeutic benefits in various diseases. Preclinical studies have demonstrated its efficacy in reducing inflammation and pain, making it a promising candidate for nonsteroidal anti-inflammatory drug (NSAID) development. Furthermore, its ability to modulate enzyme activity suggests potential applications in treating metabolic disorders and cardiovascular diseases.

The pharmaceutical industry has also explored 3-acetyl-1H-indole-5-carboxylic acid as a precursor for more complex drug molecules. By incorporating this compound into larger scaffolds, researchers have developed novel agents with improved pharmacological profiles. These efforts underscore the importance of intermediates like 3-acetyl-1H-indole-5-carboxylic acid in drug discovery and development pipelines.

Another area where 3-acetyl-1H-indole-5-carboxylic acid has shown promise is in agrochemical applications. Indole derivatives are known for their role as plant growth regulators and pesticides. The unique structure of this compound makes it a valuable candidate for developing environmentally friendly agrochemicals that can enhance crop yield while minimizing ecological impact.

The chemical stability and solubility of 3-acetyl-1H-indole-5-carboxylic acid (CAS No. 444991-59-7) are also important considerations in its application across different fields. Studies have shown that this compound exhibits good stability under various conditions, making it suitable for long-term storage and transport. Additionally, its solubility profile allows for easy formulation into different delivery systems, enhancing its utility in pharmaceuticals and agrochemicals.

In conclusion, 3-acetyl-1H-indole-5-carboxylic acid is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents and environmentally friendly agrochemicals. As research continues to uncover new applications for this compound, its importance is likely to grow further.

444991-59-7 (3-acetyl-1H-indole-5-carboxylic acid) 関連製品

- 1314698-58-2(tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate)

- 22278-31-5(Ethyl 7-cyano-3-oxoheptanoate)

- 1807254-11-0(Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate)

- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)

- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)

- 883537-24-4(2-Ethoxy-4-fluorobenzaldehyde)

- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)

- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)